molecular formula C23H20N4O2S B11643923 N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Cat. No.: B11643923
M. Wt: 416.5 g/mol
InChI Key: CAFSLHPYQAIWMM-UHFFFAOYSA-N
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Description

N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound that features a unique structure combining oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the pyridine ring: This step often involves nucleophilic substitution reactions.

    Coupling of the phenyl and benzamide groups: This is usually done through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C23H20N4O2S/c1-14(2)15-5-7-16(8-6-15)21(28)27-23(30)25-18-11-9-17(10-12-18)22-26-20-19(29-22)4-3-13-24-20/h3-14H,1-2H3,(H2,25,27,28,30)

InChI Key

CAFSLHPYQAIWMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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